

# Spectroscopic Profile of 2-phenyl-4-piperidin-1-ylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 2-phenyl-4-piperidin-1-ylquinoline

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-phenyl-4-piperidin-1-ylquinoline**, a quinoline derivative with potential applications in medicinal chemistry and materials science. The document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **2-phenyl-4-piperidin-1-ylquinoline**. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts

Protons	Chemical Shift (ppm)	Multiplicity
Quinoline-H	7.5 - 8.2	m
Phenyl-H	7.4 - 7.7	m
Piperidiny-H ( $\alpha$ to N)	~2.8 - 3.0	m
Piperidiny-H ( $\beta$ , $\gamma$ to N)	~1.5 - 1.8	m

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atoms	Chemical Shift (ppm)
Quinoline-C (aromatic)	120 - 158
Phenyl-C (aromatic)	125 - 140
Piperidiny-C ( $\alpha$ to N)	~54
Piperidiny-C ( $\beta$ to N)	~26
Piperidiny-C ( $\gamma$ to N)	~24

Table 3: Key IR Absorption Bands

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Intensity
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=C, C=N (aromatic)	1500 - 1650	Strong
C-N	1250 - 1350	Medium

Table 4: Mass Spectrometry Data

Ion	m/z Ratio
[M] <sup>+</sup>	288.39
[M+H] <sup>+</sup>	289.39

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **2-phenyl-4-piperidin-1-ylquinoline**.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30).
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program (zgpg30).

- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm;  $\text{DMSO}-d_6$ :  $\delta\text{H} = 2.50$  ppm,  $\delta\text{C} = 39.52$  ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (multiplicities) to deduce the connectivity of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-phenyl-4-piperidin-1-ylquinoline**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition:

- Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .

- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Compare the obtained spectrum with reference spectra of similar compounds if available.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-phenyl-4-piperidin-1-ylquinoline**.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

- Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution is then directly infused into the mass spectrometer.

Acquisition (ESI-MS):

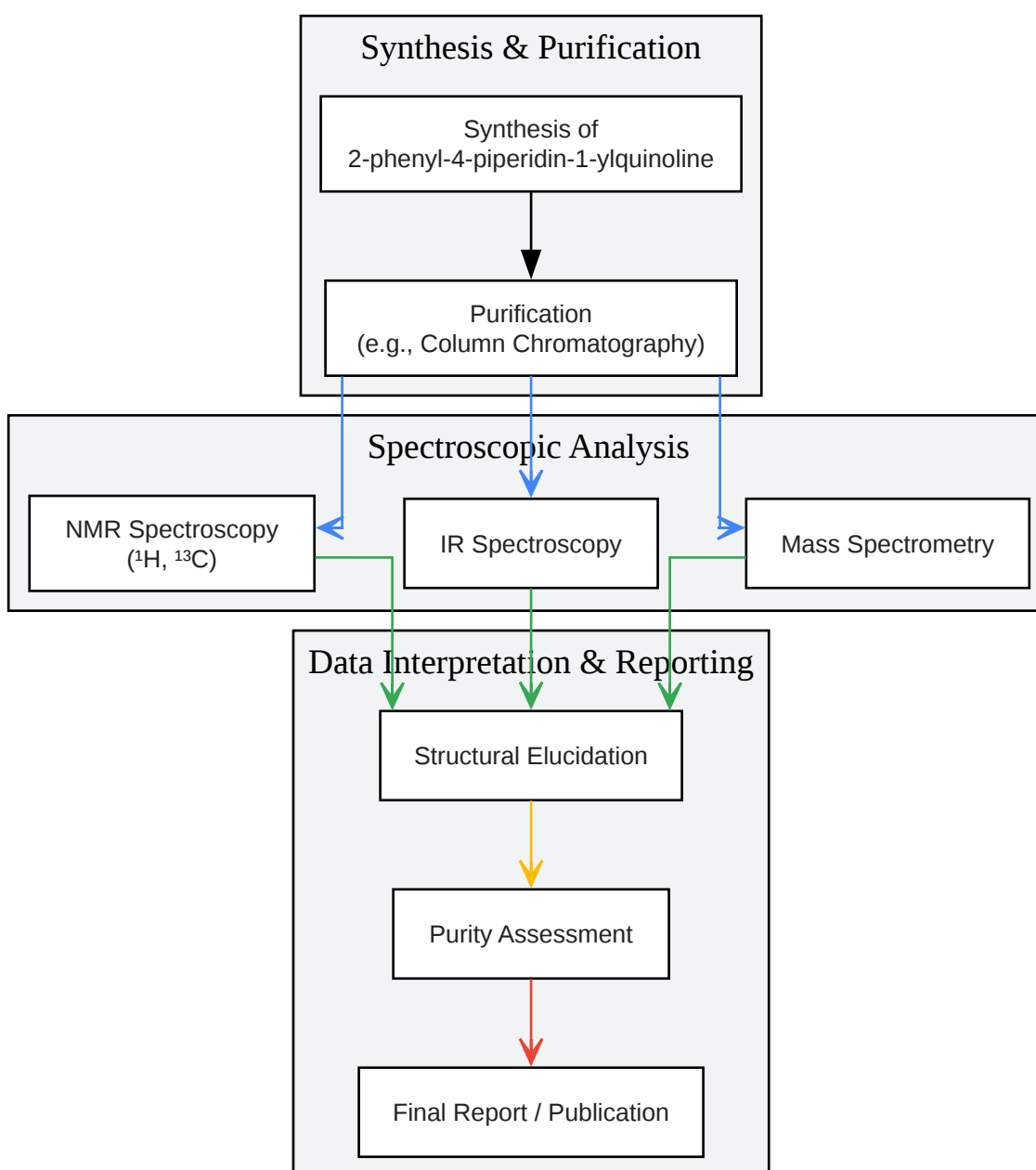
- Ionization Mode: Positive ion mode is typically used to observe  $[M+H]^+$  ions.
- Mass Range: Scan a mass-to-charge ( $m/z$ ) range that includes the expected molecular weight (e.g.,  $m/z$  50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas: Nitrogen.

Data Analysis:

- Identify the molecular ion peak ( $[M]^+$  for EI,  $[M+H]^+$  for ESI) to confirm the molecular weight of the compound. The expected molecular weight for  $C_{20}H_{20}N_2$  is 288.39 g/mol .[\[1\]](#)
- Analyze the fragmentation pattern to gain further structural information.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **2-phenyl-4-piperidin-1-ylquinoline**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical procedures for **2-phenyl-4-piperidin-1-ylquinoline**. Researchers can adapt these protocols to their specific instrumentation and experimental conditions.

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## References

- 1. 383128-79-8 CAS MSDS (2-PHENYL-4-(2-PIPERIDINYL)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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